N-Methyl-N-phenylcarbamoyl chloride
Overview
Description
N-Methyl-N-phenylcarbamoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a light yellow to light green crystalline mass that is used as a reagent in organic synthesis. This compound is known for its biological activity as a nicotinic acetylcholine receptor agonist .
Mechanism of Action
Target of Action
N-Methyl-N-phenylcarbamoyl Chloride is primarily used as a reagent for the preparation of carbamoylcholine analogs . These analogs have biological activity as nicotinic acetylcholine receptor agonists . The nicotinic acetylcholine receptor is a type of protein that resides in the cell membrane of certain nerve cells and muscle cells. It plays a key role in transmitting signals between these cells.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in solvolyses reactions in aqueous binary mixtures of acetone, ethanol, methanol, and in water
Cellular Effects
The cellular effects of N-Methyl-N-phenylcarbamoyl chloride are not well-studied. Given its role as a reagent in the preparation of carbamoylcholine analogs, it may indirectly influence cell function through these compounds. Carbamoylcholine analogs are known to act as agonists for nicotinic acetylcholine receptors, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in iridium-catalyzed annulation with internal alkynes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenylcarbamoyl chloride can be synthesized by reacting N-methylaniline with phosgene. The reaction typically involves passing phosgene gas into an ethyl acetate solution of N-methylaniline. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory preparation. The process involves the reaction of N-methylaniline with phosgene in a controlled environment to ensure safety and efficiency. The crude product is then purified to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylcarbamoyl chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Methyl-N-phenylcarbamoyl chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Dimethylcarbamyl chloride
- Diphenylcarbamoyl chloride
- N-Methoxy-N-methylacetamide
- 1-Pyrrolidinecarbonyl chloride
- 4-Morpholinecarbonyl chloride
Uniqueness
N-Methyl-N-phenylcarbamoyl chloride is unique due to its specific structure and biological activity as a nicotinic acetylcholine receptor agonist. This sets it apart from other similar compounds, which may have different structures and biological activities .
Properties
IUPAC Name |
N-methyl-N-phenylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGWSLFYXMRNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063396 | |
Record name | Carbamic chloride, methylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-42-1 | |
Record name | N-Methyl-N-phenylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4285-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic chloride, N-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-phenylcarbamoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic chloride, N-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamic chloride, methylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylphenylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the reaction mechanism of N-Methyl-N-phenylcarbamoyl chloride with nucleophiles like benzylamines?
A1: Research indicates that the reaction of this compound with benzylamines in acetonitrile likely proceeds through an SN2 mechanism []. This conclusion is based on several observations. Firstly, the reaction exhibits specific selectivity parameters: ρX values ranging from -0.6 to -0.8, ρY values between 1.0 and 1.1, and a ρXY value of -0.14. These values are consistent with an SN2 pathway. Secondly, kinetic isotope effect studies using deuterated benzylamines (XC6H4CH2ND2) revealed inverse kH/kD values, further supporting the SN2 mechanism [].
Q2: What is known about the structure of this compound?
A2: this compound (CAS number: [4285-42-1]) has the molecular formula C8H8ClNO and a molecular weight of 169.62 g/mol []. It typically presents as a solid with a melting point range of 87-90°C and a boiling point of 280°C [].
Q3: Are there any applications of this compound in synthetic chemistry?
A3: Yes, this compound is recognized as a useful reagent for formylating arenes []. This application highlights its synthetic utility in introducing formyl groups into aromatic compounds.
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